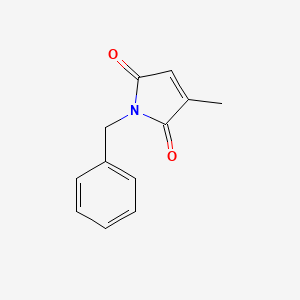

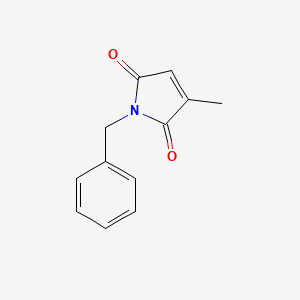

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-benzyl-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQFJKQRPZRORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465765 | |

| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73383-82-1 | |

| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Introduction

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its synonym N-benzylcitraconimide, is a versatile heterocyclic compound that holds significant interest for researchers in organic synthesis, polymer chemistry, and drug discovery. Its structure, featuring a reactive maleimide core, a benzyl group, and a methyl substituent, offers a unique combination of steric and electronic properties that dictate its chemical behavior and potential applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, reactivity, and spectroscopic characterization, to empower researchers and drug development professionals in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule are its structure and inherent physical properties. These characteristics govern its behavior in chemical reactions and its suitability for various applications.

Table 1: Physicochemical Properties of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione [1][2]

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 73383-82-1 |

| IUPAC Name | 1-benzyl-3-methyl-1H-pyrrole-2,5-dione |

| Appearance | (Predicted) White to off-white solid |

| Melting Point | (Predicted) Information not available |

| Boiling Point | (Predicted) Information not available |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and hydrocarbons. Insoluble in water. |

Synthesis of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

The synthesis of N-substituted maleimides, including N-benzylcitraconimide, is typically achieved through the condensation of a primary amine with a corresponding maleic anhydride derivative. In this case, benzylamine reacts with citraconic anhydride (2-methylmaleic anhydride). The reaction proceeds in two steps: the initial formation of a maleamic acid intermediate, followed by a dehydrative cyclization to yield the imide.

Synthetic Workflow

Caption: General workflow for the synthesis of N-benzylcitraconimide.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citraconic anhydride (1.0 eq) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.

Chemical Reactivity

The reactivity of N-benzylcitraconimide is primarily dictated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring, which is activated by the two adjacent carbonyl groups. This makes it an excellent substrate for various nucleophilic addition and cycloaddition reactions.

Michael Addition

The electron-deficient double bond readily undergoes Michael (conjugate) addition with a wide range of soft nucleophiles, such as thiols, amines, and phosphines. This reaction is of paramount importance in bioconjugation chemistry for the site-specific modification of proteins and other biomolecules.

Caption: Michael addition of a thiol to N-benzylcitraconimide.

Diels-Alder Reaction

The double bond of the maleimide ring can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This allows for the construction of complex polycyclic systems. The presence of the benzyl and methyl groups can influence the stereoselectivity of the cycloaddition.

Polymerization

As a monomer, 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can undergo polymerization, either through free radical or other controlled polymerization techniques. The resulting polymers possess a rigid backbone due to the cyclic imide units, which can impart desirable thermal and mechanical properties.

Spectroscopic Characterization

The structural elucidation of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available in the provided search results, the following are predicted characteristic signals based on the analysis of closely related N-substituted maleimides[3][4][5].

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.5 | q | 1H | Vinylic proton (=CH) |

| ~4.6 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~2.0 | d | 3H | Methyl protons (-CH₃) |

The quartet for the vinylic proton and the doublet for the methyl protons are due to allylic coupling.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | Carbonyl carbons (C=O) |

| ~138-140 | Quaternary vinylic carbon (=C-CH₃) |

| ~135-137 | Quaternary aromatic carbon (ipso-C of benzyl) |

| ~127-129 | Aromatic carbons (C₆H₅) |

| ~125 | Vinylic carbon (=CH) |

| ~42 | Benzyl carbon (-CH₂-Ph) |

| ~12 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1770 & ~1700 | Strong | Asymmetric and symmetric C=O stretch (imide) |

| ~1640 | Medium | C=C stretch |

| ~1400 | Medium | CH₂ bend |

| ~750 & ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

The two distinct carbonyl peaks are characteristic of a cyclic imide system[6].

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 201. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) to give a fragment at m/z = 110, and cleavage of the imide ring. The tropylium cation (m/z = 91) is expected to be a prominent peak.

Applications in Research and Development

The unique chemical properties of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione make it a valuable building block in several areas:

-

Bioconjugation and Drug Delivery: The maleimide moiety is a key functional group for the covalent attachment of drugs, imaging agents, and polyethylene glycol (PEG) chains to proteins and antibodies, particularly at cysteine residues. The benzyl group can be used to tune the solubility and pharmacokinetic properties of the resulting conjugates.

-

Polymer Science: As a monomer, it can be incorporated into polymers to enhance their thermal stability and introduce specific functionalities. The benzyl group can also influence the polymer's solubility and processing characteristics.

-

Organic Synthesis: The reactive double bond allows for its use as a scaffold in the synthesis of more complex heterocyclic compounds through cycloaddition and conjugate addition reactions.

Conclusion

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a compound with a rich and versatile chemistry. Its synthesis is straightforward, and its reactivity, centered around the electrophilic maleimide core, opens up a wide range of synthetic possibilities. The spectroscopic features, though predicted in this guide, provide a clear roadmap for its characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these chemical properties is essential for harnessing the full potential of this valuable chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]

-

CoPolDB. (n.d.). Monomer detail | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Patel, K., & Patel, J. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of Basic and Applied Chemical Sciences, 5(2), 1-5.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl Benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-nitro-N-[2-(1-pyrrolidinyl)ethyl]naphthalimide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzyl-dl-aspartic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl nitrile. Retrieved from [Link]

Sources

- 1. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2 | CID 11435603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monomer detail | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione [copoldb.jp]

- 3. cibtech.org [cibtech.org]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Physical Properties of N-benzylmaleimide

Introduction

N-substituted maleimides are a cornerstone class of reagents in bioconjugation chemistry, materials science, and drug development. Their significance stems from the electrophilic nature of the maleimide double bond, which reacts selectively and efficiently with thiols, most notably the cysteine residues in proteins, via a Michael addition reaction. N-benzylmaleimide, as a fundamental member of this family, provides a simple yet versatile scaffold. A thorough understanding of its physical properties is paramount for its effective application, ensuring proper handling, solubility for reaction setup, and unambiguous characterization of starting materials and final products. This guide offers a detailed examination of the key physical and spectroscopic properties of N-benzylmaleimide, supported by field-proven experimental protocols for their determination.

General Properties

A consistent set of identifiers is crucial for accurate sourcing and documentation in a research environment.

| Property | Value | Source |

| CAS Number | 1631-26-1 | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Canonical SMILES | O=C1C=CC(=O)N1Cc2ccccc2 | |

| InChI Key | MKRBAPNEJMFMHU-UHFFFAOYSA-N |

Physicochemical Properties

The macroscopic properties of a compound dictate its handling, storage, and application in experimental workflows.

Appearance and Physical State

N-benzylmaleimide typically presents as a white to off-white crystalline solid at standard temperature and pressure.[1] This solid form is indicative of a stable crystal lattice structure.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity sample, whereas a broad and depressed range often indicates the presence of impurities.

| Reported Melting Point | Source |

| 70 °C | |

| 66 - 70 °C | [1] |

Solubility Profile

The solubility of N-benzylmaleimide is a key consideration for reaction design, purification, and biological assays. Based on its structure, which contains a large nonpolar benzyl group and a moderately polar imide ring, its solubility follows the "like dissolves like" principle. It exhibits good solubility in many common organic solvents and is largely insoluble in water.

| Solvent | Qualitative Solubility | Rationale |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for polymerization.[2][3] |

| Chloroform (CDCl₃) | Soluble | Common solvent for NMR analysis. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for NMR analysis and biological stock solutions.[2] |

| Ethyl Acetate | Soluble | Frequently used in extraction and chromatography. |

| Methanol / Ethanol | Sparingly Soluble | Can be used for recrystallization or precipitation.[2][3] |

| Water | Insoluble | The hydrophobic character of the benzyl group dominates. |

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.52 - 7.78 | multiplet (m) | 5H | Aromatic protons (C₆H₅ -) |

| 7.15 | singlet (s) | 2H | Maleimide vinyl protons (-H C=CH -) |

| 5.6 | singlet (s) | 2H | Benzyl methylene protons (-CH₂ -Ph) |

-

Expertise Insight: The singlet at 7.15 ppm for the two equivalent vinyl protons is highly characteristic of the symmetric maleimide ring. The integration of the aromatic region (5H) and the benzylic CH₂ (2H) confirms the presence and integrity of the N-benzyl substituent.

Expected ¹³C NMR Resonances: While specific literature data for ¹³C NMR of the parent compound is sparse, characteristic chemical shifts can be predicted based on analogous structures.[4]

| Expected Shift Range (δ, ppm) | Carbon Assignment |

| ~170 | Imide Carbonyl (C =O) |

| ~134-136 | Maleimide Vinyl (C H=C H) |

| ~127-135 | Aromatic Carbons (C ₆H₅) |

| ~41 | Benzyl Methylene (C H₂-Ph) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands (cm⁻¹) [2][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H Stretch | Aromatic |

| ~1775, ~1709 | C=O Asymmetric & Symmetric Stretch | Five-membered Imide |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1310-1330 | C-N Stretch | Imide |

| ~910-950 | C-H Bend | cis-Alkene (CH=CH) |

-

Expertise Insight: The two distinct carbonyl peaks (~1775 and ~1709 cm⁻¹) are a definitive signature of the cyclic imide functional group, arising from asymmetric and symmetric stretching modes, respectively. Their presence and intensity are primary indicators of a successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For N-benzylmaleimide, the expected molecular ion peak [M]⁺ would correspond to its molecular weight.

| m/z Value | Ion |

| 187.19 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium or Benzyl Cation) |

-

Expertise Insight: The base peak in the mass spectrum of many benzyl-containing compounds is often observed at m/z 91. This corresponds to the highly stable tropylium cation, formed by the cleavage of the benzylic C-N bond and rearrangement. Its presence is strong evidence for the benzyl substructure.

Standard Experimental Methodologies

The trustworthiness of physical data relies on robust and reproducible experimental protocols. The following sections detail standard procedures for determining the key properties discussed.

Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

-

Sample Preparation: Place a small amount of dry N-benzylmaleimide powder on a clean, dry watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm in height) enters the tube.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, perform a rapid heating run to find an approximate melting range. Let the apparatus cool.

-

Accurate Measurement: For a known compound or after a rapid run, heat the block slowly, at a rate of 1-2 °C per minute, once the temperature is within 15-20 °C of the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Causality Behind Choices: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[4] A packed, small sample size ensures uniform heat transfer.

NMR Sample Preparation

This protocol outlines the preparation of a sample for analysis by solution-state NMR.

-

Weigh Sample: Accurately weigh 5-10 mg of N-benzylmaleimide for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a small, clean vial.

-

Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

-

Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

-

Filter and Transfer: Draw the solution into a clean glass Pasteur pipette plugged with a small amount of cotton or glass wool at the neck. This filters out any particulate matter.

-

Fill NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube.

-

Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Causality Behind Choices: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing a large solvent signal from obscuring the analyte signals. The deuterium signal is also used by the spectrometer for field/frequency locking and shimming, which homogenizes the magnetic field for high-resolution spectra. Filtering prevents solid impurities from degrading spectral resolution.

References

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

-

Unison Chemical Technology Co., Ltd. (n.d.). N-benzyl maleimide. [Link]

-

Meena, S. K., Meena, B. S., Meena, M., & Hiran, B. L. (2019). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N-Phynyl Maleiide Polymers. International Journal of Engineering Research & Technology, 8(7). [Link]

-

Kozma, V., & Szőllősi, G. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Supplementary Information, The Royal Society of Chemistry. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 73383-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 73383-82-1), a substituted N-benzylmaleimide derivative. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from computational predictions and data from structurally related analogs to offer insights into its physicochemical properties, synthesis, potential applications, and safe handling. The pyrrole-2,5-dione core is a well-established pharmacophore with diverse biological activities, suggesting the potential of this compound in medicinal chemistry and drug discovery. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this molecule.

Introduction and Molecular Overview

1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a central pyrrole-2,5-dione (maleimide) ring.[1] This core structure is substituted with a benzyl group at the nitrogen atom and a methyl group at the 3-position of the ring. The maleimide moiety is a known reactive pharmacophore, often utilized in bioconjugation and as a building block in the synthesis of biologically active molecules. Pyrrole-2,5-dione derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] The N-benzyl substitution, in particular, has been explored in the development of various therapeutic agents, including anticancer compounds.[3][4]

Molecular Structure:

Caption: 2D structure of 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.

Physicochemical Properties

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| IUPAC Name | 1-benzyl-3-methylpyrrole-2,5-dione | PubChem[1] |

| SMILES | CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 | PubChem[1] |

| Appearance | Solid (predicted) | Analog Data[5] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and chloroform; low solubility in water. | Analog Data[5] |

| pKa | Not available | - |

Note: The appearance and solubility are inferred from the closely related analog, 1-Benzyl-1H-pyrrole-2,5-dione (CAS 1631-26-1).

Synthesis and Purification

A definitive, published protocol for the synthesis of 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is not currently available. However, based on established organic chemistry principles for the formation of N-substituted maleimides, a plausible synthetic route would involve the condensation of benzylamine with citraconic anhydride (2-methylmaleic anhydride).

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on the synthesis of similar N-substituted maleimides and should be optimized for this specific transformation.

Step 1: Formation of the Amic Acid Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve citraconic anhydride (1.0 eq.) in a suitable solvent such as glacial acetic acid or toluene.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of benzylamine (1.0 eq.) in the same solvent dropwise to the cooled anhydride solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The formation of the intermediate, N-benzylcitraconic acid, can be monitored by Thin Layer Chromatography (TLC).[2]

Step 2: Cyclization to the Imide

-

To the reaction mixture containing the amic acid, add a dehydrating agent such as acetic anhydride (1.5-2.0 eq.) and a catalyst like sodium acetate (0.1-0.2 eq.).

-

Heat the mixture to reflux (typically 80-120°C, solvent-dependent) for 2-6 hours.

-

Monitor the reaction for the disappearance of the intermediate and the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel.

Potential Applications in Drug Development and Research

The pyrrole-2,5-dione scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. While specific studies on 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione are limited, its structural features suggest several potential applications:

-

Anticancer Agents: Numerous derivatives of N-benzylindoles and pyrimidine-2,4,6-triones have shown potent anti-proliferative activity against various cancer cell lines, including ovarian, renal, and breast cancer.[3][4] The N-benzyl moiety is a common feature in these active compounds.

-

Antimicrobial Agents: The pyrrole-2,5-dione nucleus is present in compounds with antibacterial and antifungal properties.[2]

-

Anti-inflammatory Agents: Certain maleimide derivatives have been investigated for their anti-inflammatory effects.

-

Bioconjugation: The maleimide group can undergo a Michael addition reaction with thiol groups, making it a valuable tool for covalently linking molecules to proteins and other biomolecules.

Hypothesized Mechanism of Action:

The biological activity of maleimide derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions. The specific targets for 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione would need to be determined through further investigation.

Analytical Characterization

The identity and purity of 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), the methyl group protons, and the vinylic proton on the maleimide ring.[6] |

| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the maleimide ring, the carbons of the benzyl group, and the methyl carbon.[6] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₁NO₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the imide group, C=C stretching of the alkene, and C-H stretching of the aromatic and aliphatic groups.[6] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |

Workflow for Analytical Characterization:

Caption: A typical workflow for the analytical characterization of the title compound.

Safety and Handling

No specific toxicology data for 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is available. However, based on the data for the related compound N-benzylmaleimide and the parent pyrrole structure, this compound should be handled as a hazardous substance.[7][8]

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: N-benzylmaleimide is known to cause severe skin burns and eye damage.[8]

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Respiratory Tract Irritation: Inhalation may cause irritation to the respiratory system.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of interest for chemical and pharmaceutical research due to its N-benzylmaleimide core structure. While experimental data for this specific molecule is scarce, this guide has provided a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential as a lead compound in drug discovery.

References

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV

- 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1) - ChemicalBook. (URL not available)

-

1-Benzyl-2,5-dihydropyrrole | C11H13N | CID 561506 - PubChem. Available at: [Link]

-

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2 - PubChem. Available at: [Link]

-

Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Cheméo. Available at: [Link]

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

-

Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - MDPI. Available at: [Link]

-

The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed. Available at: [Link]

-

(PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - ResearchGate. Available at: [Link]

- N-Benzylmaleimide 99 1631-26-1 - Sigma-Aldrich. (URL not available)

-

Synthesis of 1-Benzoyl-2,5-dihydro-pyrrole - PrepChem.com. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC - PubMed Central. Available at: [Link]

- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents.

- N-Benzylmaleimide 1631-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. Available at: [Link]

-

Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. Available at: [Link]

-

Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed. Available at: [Link]

-

1 - Organic Syntheses Procedure. Available at: [Link]

-

1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). - ResearchGate. Available at: [Link]

- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-arom

- Monomer detail | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. (URL not available)

- 1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1 H NMR - ChemicalBook. (URL not available) ChemicalBook. (URL not available)

Sources

- 1. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2 | CID 11435603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cibtech.org [cibtech.org]

- 3. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. acgpubs.org [acgpubs.org]

- 7. fishersci.com [fishersci.com]

- 8. N-Benzylmaleimide | 1631-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Blueprint of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione: A Technical Guide for Advanced Characterization

Abstract

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-benzyl-3-methylmaleimide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of spectral peaks. Instead, it offers a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the fundamental principles of chemical structure and spectroscopy. By examining the spectral characteristics of the closely related analogue, N-benzylmaleimide, we will build a predictive framework for the target molecule, explaining the causal relationships between molecular structure and spectral output. This guide also includes standardized protocols for sample preparation and data acquisition, ensuring the reproducibility and integrity of the presented information.

Introduction: The Structural Significance of N-Substituted Maleimides

The maleimide scaffold is a cornerstone in medicinal chemistry and bioconjugation. The reactivity of the carbon-carbon double bond within the pyrrole-2,5-dione ring makes it an excellent Michael acceptor, readily forming covalent bonds with thiols, a feature extensively exploited in the labeling of proteins and the development of antibody-drug conjugates. The N-substituent plays a crucial role in modulating the solubility, steric hindrance, and overall pharmacokinetic properties of these molecules. The subject of this guide, 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, incorporates a benzyl group at the nitrogen atom and a methyl group on the maleimide ring. These features are expected to significantly influence its electronic environment and, consequently, its spectral signature.

A thorough understanding of the spectral data is paramount for unambiguous structure elucidation, purity assessment, and the study of its interactions in biological systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive spectroscopic profile of this important chemical entity.

Core Principles of Spectroscopic Analysis for Pyrrole-2,5-diones

The interpretation of spectral data for a molecule like 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione relies on understanding the contributions of its key functional groups: the N-benzyl group, the α,β-unsaturated dicarbonyl system of the maleimide ring, and the methyl substituent.

Figure 1: A conceptual diagram illustrating the relationship between the molecular structure of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione and the information derived from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of direct experimental spectra for 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, we will leverage the published data for the closely related analogue, N-benzylmaleimide, and provide expert predictions for the target molecule.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the maleimide ring, and the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione and Experimental Data for N-benzylmaleimide

| Proton Assignment | N-benzylmaleimide (Experimental, 500 MHz, CDCl₃)[1] | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (Predicted) | Multiplicity | Integration | Causality of Chemical Shift |

| Aromatic (C₆H₅) | 7.30-7.19 ppm | ~7.3 ppm | Multiplet (m) | 5H | Standard aromatic region. The electron-withdrawing nature of the maleimide ring may cause a slight downfield shift. |

| Methylene (N-CH₂) | 4.66 ppm | ~4.6 ppm | Singlet (s) | 2H | Protons are deshielded by the adjacent nitrogen and the phenyl ring. |

| Olefinic (C=CH) | 6.71 ppm | ~6.6 ppm | Singlet (s) | 1H | The electron-withdrawing carbonyl groups strongly deshield this proton. The adjacent methyl group in the target molecule will likely cause a slight upfield shift due to its electron-donating nature. |

| Methyl (C-CH₃) | N/A | ~2.0 ppm | Singlet (s) | 3H | Located in the typical allylic methyl region. |

Expertise & Experience: The prediction for the olefinic proton of the target molecule is based on the principle of substituent effects on chemical shifts. The methyl group, being weakly electron-donating, will slightly increase the electron density at the double bond, leading to a minor upfield shift compared to the unsubstituted N-benzylmaleimide.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule, including the quaternary carbonyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione and Experimental Data for N-benzylmaleimide

| Carbon Assignment | N-benzylmaleimide (Experimental, 125 MHz, CDCl₃)[1] | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (Predicted) | Causality of Chemical Shift |

| Carbonyl (C=O) | 170.6 ppm | ~170 ppm | Highly deshielded due to the electronegativity of the oxygen atom. |

| Olefinic (C=CH) | 134.3 ppm | ~133 ppm | Deshielded due to sp² hybridization and proximity to carbonyls. |

| Olefinic (C-CH₃) | N/A | ~138 ppm | The methyl-substituted carbon will be further downfield. |

| Aromatic (ipso-C) | 135.9 ppm | ~136 ppm | Quaternary aromatic carbon. |

| Aromatic (ortho, meta, para-C) | 128.8, 128.4, 127.8 ppm | ~129-127 ppm | Standard aromatic carbon region. |

| Methylene (N-CH₂) | 41.3 ppm | ~41 ppm | Shielded relative to aromatic carbons but deshielded by the nitrogen. |

| Methyl (C-CH₃) | N/A | ~15 ppm | Typical aliphatic carbon chemical shift. |

Trustworthiness: The predicted values are based on established substituent effects in ¹³C NMR. The introduction of the methyl group is expected to have a more pronounced effect on the chemical shifts of the double bond carbons compared to the other carbons in the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione will be dominated by the characteristic absorptions of the dicarbonyl and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of sp² C-H bonds in the benzyl group. |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Weak | From the methylene and methyl groups. |

| C=O Stretch (asymmetric) | ~1770 | Strong | The five-membered ring and conjugation slightly lower the frequency from a typical ketone. Asymmetric stretching occurs at a higher frequency. |

| C=O Stretch (symmetric) | ~1700 | Strong | Symmetric stretching of the imide carbonyls. |

| C=C Stretch | ~1640 | Medium | The double bond in the maleimide ring. |

| Aromatic C=C Bending | 1600-1450 | Medium to Strong | Characteristic skeletal vibrations of the phenyl ring. |

Authoritative Grounding: The characteristic symmetric and asymmetric C=O stretching frequencies of the imide group are a hallmark of the maleimide scaffold and are crucial for its identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 201.08. This corresponds to the molecular formula C₁₂H₁₁NO₂. The presence of a prominent molecular ion peak is expected.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group: A major fragmentation pathway is the cleavage of the N-CH₂ bond, leading to a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

-

Formation of the methylmaleimide radical cation: The remaining part of the molecule would give a peak at m/z 110.

-

Other fragments: Smaller fragments corresponding to further breakdown of the benzyl and maleimide rings may also be observed.

-

Figure 2: A simplified diagram showing the expected primary fragmentation pathway for 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione in mass spectrometry.

Experimental Protocols: Ensuring Data Integrity

To obtain high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Acquire the spectrum at a probe temperature of 298 K.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

KBr Pellet (Alternative):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum in transmission mode.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Electron Ionization (EI) Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the expected spectral data for 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. By leveraging experimental data from a close structural analogue and applying fundamental spectroscopic principles, we have constructed a detailed and reliable spectral blueprint for this important molecule. The provided protocols and interpretations will serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, enabling confident characterization and utilization of this versatile chemical entity.

References

-

PubChem. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2. National Center for Biotechnology Information. [Link]

- Royal Society of Chemistry. Supplementary Information for [Journal Article Title].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

CoPolDB. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione molecular weight

An In-depth Technical Guide: 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, detailing its molecular characteristics, synthesis, and critical applications as a building block in modern medicinal chemistry.

Executive Summary

1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is an N-substituted maleimide derivative that serves as a highly versatile intermediate in organic and medicinal chemistry.[1] Its structure features the maleimide core, a recognized "privileged structure" in drug discovery, which imparts significant reactivity and potential for covalent modification of biological targets.[1] With a molecular weight of 201.22 g/mol and the formula C₁₂H₁₁NO₂, this compound is a valuable scaffold for synthesizing complex nitrogen-containing heterocycles.[1][2] Its utility spans from fundamental organic synthesis to the development of targeted therapeutics, particularly in oncology, where related structures have demonstrated potent activity as protein kinase inhibitors.[1] This guide elucidates the essential physicochemical properties, provides a robust synthesis protocol, and explores the mechanistic basis for its applications in drug development.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Chemical Identity

-

Synonyms: N-benzylcitraconimide, 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)-[2]

Structural Analysis

The molecule's utility is derived from its distinct structural components. The central five-membered ring is a pyrrole-2,5-dione, commonly known as a maleimide ring when substituted on the nitrogen. The key features include:

-

The Maleimide Core: An α,β-unsaturated carbonyl system that acts as an excellent Michael acceptor. This reactivity is the cornerstone of its use in bioconjugation and as a covalent inhibitor.

-

N-Benzyl Group: The benzyl substituent attached to the nitrogen atom enhances the compound's lipophilicity, which can be crucial for cell permeability and interaction with hydrophobic binding pockets in target proteins.

-

C3-Methyl Group: The methyl group on the carbon-carbon double bond slightly modulates the electronic properties and steric profile of the maleimide core compared to its unsubstituted counterpart, N-benzylmaleimide.

Caption: Key structural features and their functional significance.

Physicochemical Data

The following table summarizes key computed properties essential for experimental design, including reaction setup and downstream purification and analysis.

| Property | Value | Source |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Exact Molecular Mass | 201.079 Da | [3] |

| Topological Polar Surface Area (tPSA) | 37.4 Ų | [2][3] |

| LogP (Octanol/Water Partition Coeff.) | 1.5017 | [3] |

| Heavy Atom Count | 15 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bond Count | 2 | [2] |

Part 2: Synthesis and Characterization

The synthesis of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a straightforward and high-yielding process, making it an accessible intermediate for further elaboration.

Recommended Synthesis Protocol

The most common and efficient synthesis involves the condensation reaction between citraconic anhydride (3-methylmaleic anhydride) and benzylamine. The reaction proceeds via a nucleophilic acyl substitution followed by a dehydrative cyclization.

Caption: A typical laboratory workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of citraconic anhydride (1.0 eq) in glacial acetic acid, add benzylamine (1.0 eq) dropwise at room temperature with stirring.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After completion, allow the mixture to cool slightly and pour it into a beaker containing crushed ice with stirring. A solid precipitate should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

-

Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Spectroscopic Validation

To confirm the identity and purity of the synthesized product, standard spectroscopic methods are employed. The expected data are as follows:

-

¹H NMR: Expected signals include aromatic protons from the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene (-CH₂-) protons (around δ 4.6 ppm), a singlet for the vinylic proton on the maleimide ring, and a singlet for the methyl (-CH₃) group protons.

-

¹³C NMR: Key signals would correspond to the two carbonyl carbons (C=O) in the maleimide ring (typically δ > 165 ppm), carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would include strong peaks for the carbonyl (C=O) stretching of the imide group (around 1700-1770 cm⁻¹) and peaks corresponding to C-H bonds of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of 201.22.

Part 3: Applications in Drug Development

The true value of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione lies in its application as a reactive scaffold for creating novel therapeutic agents.

The Maleimide Core as a Covalent Warhead

The electron-deficient double bond of the maleimide ring is a potent Michael acceptor. This allows it to react selectively with soft nucleophiles, most notably the thiol group of cysteine residues found in proteins. This irreversible reaction forms a stable carbon-sulfur bond, making maleimide derivatives ideal "warheads" for designing targeted covalent inhibitors.

Mechanism of Action: Covalent Inhibition

Many enzymes, such as certain protein kinases, have accessible cysteine residues in or near their active sites. A drug molecule containing a maleimide moiety can first bind non-covalently to the active site and then undergo an irreversible Michael addition reaction with the nearby cysteine. This permanently blocks the enzyme's activity.

Caption: Mechanism of targeted covalent inhibition by a maleimide-based drug.

Therapeutic Potential and Precedent

Derivatives of pyrrole-2,5-dione are prevalent in various therapeutic areas:

-

Oncology: Structurally related maleimides have shown significant potential in anticancer research by acting as inhibitors of protein kinases, which are key targets in oncology.[1] The pyrrole scaffold itself is found in compounds with antitumor activity against various cancer cell lines.[4][5]

-

Anti-inflammatory Agents: The synthesis of novel pyrrole-2,5-dione derivatives has been explored to develop compounds with potential anti-inflammatory properties.[6]

-

Antiviral and Antimicrobial Research: The pyrrole ring system is a core component of molecules investigated for antiviral (including anti-HIV), antibacterial, and antifungal activities.[6][7]

Part 4: Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry place.[8] The compound is typically stable at room temperature.[1]

-

Safety: While specific toxicity data for this exact compound is limited, related maleimides can be irritants. Causes skin and eye irritation and may cause respiratory tract irritation. Standard safe laboratory practices should be followed.

Conclusion

1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, combined with the potent and selective reactivity of the maleimide core, establishes it as a valuable building block for the construction of sophisticated molecular probes and targeted covalent inhibitors. As the field of drug discovery continues to advance towards more precise and durable therapeutic interventions, the utility of scaffolds like this N-substituted maleimide will undoubtedly continue to grow, paving the way for novel treatments in oncology and beyond.

References

- Monomer detail | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. CoPolDB.

- 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Benchchem.

- 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2. PubChem.

- 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1). ChemicalBook.

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV

- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm

- 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione. Smolecule.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2 | CID 11435603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monomer detail | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione [copoldb.jp]

- 4. Buy 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione [smolecule.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cibtech.org [cibtech.org]

- 8. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to 1-benzyl-3-methyl-1H-pyrrole-2,5-dione (N-benzyl-3-methylmaleimide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound commonly known as N-benzyl-3-methylmaleimide. The primary focus is the elucidation of its correct, systematic IUPAC name: 1-benzyl-3-methyl-1H-pyrrole-2,5-dione . This document details the principles of IUPAC nomenclature that lead to this name, outlines the compound's key physicochemical properties, and presents a validated, step-by-step protocol for its synthesis and characterization. By grounding its claims in authoritative sources and explaining the causality behind experimental choices, this guide serves as a vital resource for professionals in chemical research and drug development who require precision, reproducibility, and a deep understanding of this important chemical scaffold.

Introduction to the Maleimide Scaffold

Maleimides are a class of organic compounds characterized by the pyrrole-2,5-dione core structure.[1] This scaffold is of profound importance in medicinal chemistry, bioconjugation, and materials science.[2] The electrophilic nature of the double bond in the maleimide ring makes it highly reactive towards nucleophiles, most notably thiols. This specific reactivity allows for the covalent modification of cysteine residues in proteins, a cornerstone of modern bioconjugation techniques used to create antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1][3]

N-substituted maleimides, where the nitrogen atom is functionalized with an alkyl or aryl group, offer a modular approach to fine-tuning the steric, electronic, and pharmacokinetic properties of the molecule.[4] The compound of interest, N-benzyl-3-methylmaleimide, incorporates a benzyl group on the nitrogen and a methyl group on the carbon-carbon double bond. Understanding its precise chemical identity through systematic nomenclature is not merely an academic exercise; it is fundamental for unambiguous communication in scientific literature, patent filings, and regulatory documentation.

IUPAC Nomenclature and Structural Elucidation

While "N-benzyl-3-methylmaleimide" is a widely used and understood semi-systematic name, the International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous set of rules for generating a single, unambiguous name.[5][6]

Step-by-Step Name Derivation

The preferred IUPAC name (PIN) for this compound is derived as follows:

-

Identify the Parent Heterocycle: The core structure is a five-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 5. The unsaturated parent is named 1H-pyrrole-2,5-dione .[1] The "1H" specifies the position of the hydrogen on the nitrogen in the unsubstituted parent molecule.

-

Identify and Locate the Substituents:

-

A benzyl group (a phenylmethyl group, -CH₂C₆H₅) is attached to the nitrogen atom. According to IUPAC rules for amides and imides, substituents on the nitrogen are given the locant 'N' or, in the case of a numbered heterocycle, the number of the nitrogen atom, which is 1 .[7] Therefore, we have a 1-benzyl substituent.

-

A methyl group (-CH₃) is attached to the carbon-carbon double bond. The ring is numbered starting from the nitrogen as position 1, proceeding towards the carbonyls. This places the double bond between carbons 3 and 4. The methyl group is at position 3 .

-

-

Assemble the Full IUPAC Name: Combining the parent name with the alphabetically ordered substituents and their locants gives the final, unambiguous name: 1-benzyl-3-methyl-1H-pyrrole-2,5-dione .

Structural Diagram

The diagram below illustrates the structure with IUPAC numbering, providing a clear visual reference for the derived name.

Caption: Structure and IUPAC numbering of 1-benzyl-3-methyl-1H-pyrrole-2,5-dione.

Physicochemical Properties

A summary of the key physicochemical properties for 1-benzyl-3-methyl-1H-pyrrole-2,5-dione is provided below. These values are crucial for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | Calculated |

| Molecular Weight | 201.22 g/mol | Calculated |

| Appearance | Yellowish Solid / Oil | [8] |

| Melting Point | 98-99 °C (for N-phenyl derivative) | [9] |

| Solubility | Soluble in organic solvents (e.g., THF, DMSO, CH₂Cl₂) | [9][10] |

Synthesis and Characterization: A Validated Protocol

The synthesis of N-substituted maleimides is most commonly achieved through a two-step, one-pot reaction involving the condensation of an amine with maleic anhydride (or a substituted version thereof), followed by cyclizing dehydration.[11][12]

Principle of Synthesis

The reaction proceeds via two distinct stages:

-

Amidation: The primary amine (benzylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the methylmaleic anhydride. This ring-opens the anhydride to form the intermediate N-benzyl-3-methylmaleamic acid.

-

Dehydration & Cyclization (Imidation): In the presence of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate), the maleamic acid undergoes intramolecular cyclization to form the stable five-membered imide ring, eliminating a molecule of water.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-benzyl-3-methylmaleimide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing N-substituted maleimides.[9][11]

-

Reaction Setup: To a solution of methylmaleic anhydride (1.0 eq) in glacial acetic acid (5 mL per gram of anhydride), add benzylamine (1.05 eq) dropwise with stirring at room temperature.

-

Causality: Acetic acid serves as a polar solvent that can dissolve the reactants and the intermediate maleamic acid. Using a slight excess of the amine ensures the complete consumption of the anhydride.

-

-

Amidation: Stir the mixture at room temperature for 1 hour to allow for the complete formation of the N-benzyl-3-methylmaleamic acid intermediate.

-

Imidation: Add sodium acetate (0.3 eq) and acetic anhydride (3.0 eq) to the reaction mixture.

-

Causality: Acetic anhydride is the dehydrating agent that drives the cyclization. Sodium acetate acts as a base to catalyze the reaction.

-

-

Cyclization: Heat the mixture to reflux (approximately 118 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water with vigorous stirring. A solid precipitate should form.

-

Causality: The product is poorly soluble in water, while the acetic acid and other reagents are soluble. This step effectively precipitates the crude product.

-

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.

Analytical Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is required.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals in CDCl₃ would be:

-

A multiplet between δ 7.2-7.4 ppm for the 5 aromatic protons of the benzyl group.

-

A singlet around δ 6.5-6.7 ppm for the single vinylic proton on the maleimide ring.

-

A singlet around δ 4.6 ppm for the two benzylic (-CH₂-) protons.

-

A singlet around δ 2.0 ppm for the three methyl (-CH₃) protons.

-

Trustworthiness: The integration of these peaks should correspond to a 5:1:2:3 ratio, confirming the proton count of the structure.

-

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. Key expected signals include two distinct peaks for the imide carbonyls (~170 ppm), signals for the aromatic carbons (127-136 ppm), and signals for the vinylic, benzylic, and methyl carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For 1-benzyl-3-methyl-1H-pyrrole-2,5-dione (C₁₂H₁₁NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 201.22.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands would include:

-

~1700-1715 cm⁻¹ (asymmetric C=O stretch of the imide).

-

~1770-1780 cm⁻¹ (symmetric C=O stretch of the imide).

-

~3030-3100 cm⁻¹ (aromatic and vinylic C-H stretch).

-

Applications and Relevance in Drug Development

The maleimide moiety is a privileged scaffold in drug development due to its unique reactivity as a Michael acceptor.[3]

Covalent Modification of Proteins

The primary application of maleimides is in bioconjugation, where they react specifically with thiol groups of cysteine residues in proteins to form a stable thioether bond.[1] This reaction is central to the design of:

-

Antibody-Drug Conjugates (ADCs): A cytotoxic drug functionalized with a maleimide can be attached to a monoclonal antibody, directing the drug specifically to cancer cells.[3]

-

PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins via maleimide linkers can improve their solubility, stability, and pharmacokinetic profile.

Mechanism of Thiol-Maleimide Reaction (Michael Addition)

The diagram below illustrates the nucleophilic attack of a cysteine thiol on the electrophilic double bond of the maleimide ring.

Caption: Mechanism of covalent bond formation between a maleimide and a thiol.

The N-benzyl and 3-methyl substituents on the core ring can modulate this reactivity. The methyl group can influence the electronics of the double bond and provide steric hindrance, while the benzyl group can alter the compound's lipophilicity and potential for π-stacking interactions, which can be critical factors in drug design and linker technology.[4] The stability of the resulting maleimide-thiol adduct is a key area of research, as some adducts can undergo a retro-Michael reaction, leading to off-target effects.[3]

Conclusion

This guide has established that the systematic and preferred IUPAC name for N-benzyl-3-methylmaleimide is 1-benzyl-3-methyl-1H-pyrrole-2,5-dione . By dissecting its nomenclature, detailing a robust synthesis protocol with clear rationales, and outlining a comprehensive characterization strategy, this document provides researchers and drug development professionals with the foundational knowledge required to work with this compound confidently and accurately. The unique reactivity of the maleimide core, modulated by its substituents, ensures its continued relevance as a critical tool in the fields of medicinal chemistry and bioconjugation.

References

-

The Royal Society of Chemistry. (2022). Supplementary Information for Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. 8

-

ResearchGate. (n.d.). Synthesis of maleimides 20–25.

-

Wikipedia. (2025). Maleimide.

-

Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013.

-

MDPI. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.

-

Baldwin, A. D., & Kiick, K. L. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 60(5), 2358-2362.

-

ResearchGate. (n.d.). Substituted maleimide-based materials in drug delivery applications.

-

De Vita, D., et al. (2012). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7951-7955.

-

Patel, K., & Patel, P. (2019). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N-Phynyl Maleiide Polymers. International Journal of Engineering Research & Technology, 8(7).

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the "Blue Book").

-

European Patent Office. (1990). Process for the preparation of N-substituted maleimides. EP 0393713 A1.

-

IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry.

-

Wikipedia. (2025). IUPAC nomenclature of organic chemistry.

-

Patel, K., & Patel, P. (2019). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Engineering Research & Technology.

Sources

- 1. Maleimide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. iupac.org [iupac.org]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. rsc.org [rsc.org]

- 9. ijert.org [ijert.org]

- 10. ijert.org [ijert.org]

- 11. mdpi.com [mdpi.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Exploratory Synthesis of N-Substituted Maleimides

Foreword: The Enduring Relevance of the Maleimide Scaffold

To the dedicated researchers, scientists, and drug development professionals who drive innovation, this guide offers a deep dive into the synthetic versatility of N-substituted maleimides. This seemingly simple five-membered heterocyclic scaffold is, in reality, a cornerstone of modern chemical biology and materials science. Its remarkable reactivity, particularly the highly selective Michael addition reaction with thiols, has cemented its role as a critical electrophilic partner in bioconjugation. From the construction of sophisticated antibody-drug conjugates (ADCs) that deliver potent therapies directly to cancer cells to the functionalization of polymers for advanced materials, the maleimide unit is indispensable.[1][2]

This guide is structured not as a rigid encyclopedia but as a narrative that follows the logic of synthetic exploration. We begin with the foundational chemistry and branch into advanced methodologies, always emphasizing the "why" behind the "how." Our goal is to equip you not just with protocols, but with the strategic understanding needed to select, optimize, and troubleshoot the synthesis of novel N-substituted maleimides for your specific application.

Chapter 1: Foundational Principles: The Two-Step Pathway to N-Substituted Maleimides

The most established and widely practiced route to N-substituted maleimides is a two-step process: the formation of an intermediate N-substituted maleamic acid, followed by a cyclodehydration to form the imide ring.[2][3][4] This method's reliability and predictability make it the workhorse for many laboratories.

Step 1: Formation of the Maleamic Acid Intermediate

The initial step involves the acylation of a primary amine with maleic anhydride. This reaction is typically rapid and high-yielding, often proceeding to near-quantitative conversion.[4][5]

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the primary amine's lone pair on one of the carbonyl carbons of the maleic anhydride ring. This opens the anhydride to form the corresponding N-substituted maleamic acid. The choice of solvent is critical; a non-polar solvent like diethyl ether is often preferred as the maleamic acid product is typically insoluble and precipitates out of the solution, driving the reaction to completion and simplifying purification.[4]

Caption: Workflow for Maleamic Acid Synthesis.

Step 2: Cyclodehydration to the Maleimide

The crucial second step is the ring-closure of the maleamic acid to the desired N-substituted maleimide. This is an endergonic dehydration reaction that requires energy input and typically a dehydrating agent and/or catalyst.

Mechanism and Rationale: The most common laboratory method employs acetic anhydride as the dehydrating agent with a catalytic amount of sodium acetate.[1][4][6] The acetic anhydride forms a mixed anhydride intermediate with the carboxylic acid moiety of the maleamic acid.[7] The acetate ion then acts as a base, promoting the intramolecular nucleophilic attack of the amide nitrogen onto the activated carbonyl carbon, leading to the cyclized product and eliminating acetic acid.[7][8]

Caption: Key steps in acetic anhydride-mediated cyclodehydration.

Chapter 2: Experimental Protocols for Classical Synthesis

A self-validating protocol is one where the steps are clear, the rationale is understood, and the expected outcomes are well-defined. The following protocols are based on robust, published methods.

Protocol: Synthesis of N-Phenylmaleimide

This two-step procedure is a classic example for preparing an N-aryl maleimide.[4]

Part A: Synthesis of Maleanilic Acid

-

Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (196 g, 2 moles) in 2.5 L of anhydrous diethyl ether.

-

Reaction: Once the anhydride has completely dissolved, add a solution of aniline (186 g, 2 moles) in 200 mL of diethyl ether dropwise via the dropping funnel. Control the addition rate to maintain a gentle reflux.

-

Isolation: After the addition is complete, stir the resulting thick, cream-colored suspension at room temperature for 1 hour. Cool the mixture in an ice bath to 15-20°C.

-

Purification: Collect the precipitated maleanilic acid by suction filtration. The product is typically of high purity (m.p. 201–202°C) and can be used in the next step without further purification. Expected yield is 97–98%.[4]

Part B: Synthesis of N-Phenylmaleimide

-

Setup: In a 2-L Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).

-

Reaction: Add the maleanilic acid (316 g) from Part A. Swirl the flask and heat on a steam bath for 30 minutes to dissolve the suspension.

-

Workup: Cool the reaction mixture in a cold-water bath. Carefully and slowly pour the mixture into 1.3 L of an ice-water slurry with stirring.

-

Isolation: Collect the precipitated yellow product by suction filtration. Wash the solid thoroughly with several portions of ice-cold water.

-